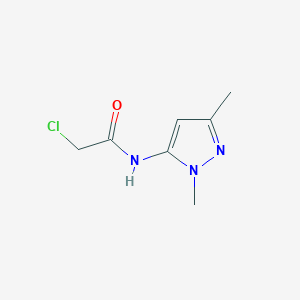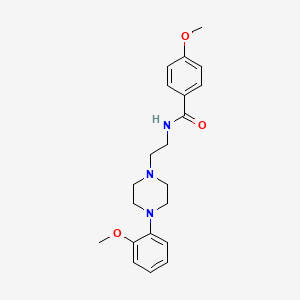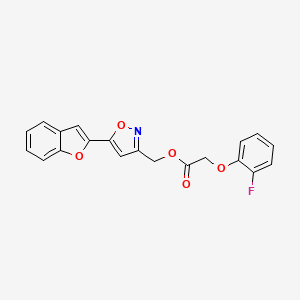
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C20H14FNO5 and its molecular weight is 367.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacological Applications
Anticonvulsant Properties
Research indicates that benzofuran derivatives exhibit significant anticonvulsant activity, with some compounds demonstrating comparable potency to established anticonvulsants like phenytoin. This suggests a potential for these compounds in the treatment of seizure disorders (Shakya et al., 2016; Chimirri et al., 1998; Faizi et al., 2017; Malik et al., 2014).
Cognition and Attention Enhancement
Compounds based on a 2-aminoethylbenzofuran structure have been discovered to enhance cognition and attention significantly in animal models, showing potential for the treatment of cognitive dysfunction (Cowart et al., 2005).
Potential in Alzheimer's Disease
Benzofuran derivatives are being studied as potential amyloid imaging agents for detecting B-amyloid plagues in the brain, a characteristic of Alzheimer’s disease, showing the diverse neurological applications of this compound class (Labib, 2013).
Imaging and Diagnostic Applications
Radiolabeled Compounds for Imaging
Benzofuran derivatives have been labeled with radioactive isotopes, such as carbon-11 and fluorine-18, to evaluate their potential as radiopharmaceuticals for imaging specific enzymes or receptors, like cyclooxygenase-2 and histamine subtype-3 receptors, using positron emission tomography (PET) (Tanaka et al., 2006; Bao et al., 2012).
Pharmacokinetic Studies
Benzofuran derivatives have been studied for their pharmacokinetic properties and tissue distribution, indicating their potential as oral drugs, such as in anti-fibrotic therapy, with implications for drug design and therapeutic applications (Kim et al., 2008; Kim et al., 2008).
Gastrointestinal and Metabolic Applications
Prokinetic Agent Potential
Benzofuran derivatives have shown promise as prokinetic agents, enhancing gastric emptying and showing significant potential compared to existing drugs like cisapride (Takeda et al., 1999).
Antidiabetic Agent Development
Studies have demonstrated that benzofuran derivatives have potential as antidiabetic agents, particularly through their inhibition of the Na(+)-glucose cotransporter (SGLT), indicating their role in diabetes management and treatment (Tsujihara et al., 1999).
Miscellaneous Applications
- Serotonin Toxicity and Psychoactive Effects: Some benzofuran derivatives have been found to significantly increase extracellular serotonin levels, highlighting their psychoactive properties and potential risks associated with their use (Fuwa et al., 2016).
Mechanism of Action
Target of Action
Similar benzofuran-isoxazole hybrid heterocyclic units have been evaluated for their in vitro antibacterial and antifungal activity . The active compounds were found to interact with glucosamine-6-phosphate synthase and aspartic proteinase .
Mode of Action
Based on the docking studies of similar compounds, it can be inferred that these derivatives exhibit good theoretical affinity with their targets . This suggests that the compound may bind to its targets, thereby inhibiting their function.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it can be speculated that the compound may interfere with the synthesis of bacterial cell walls or disrupt essential enzymatic processes .
Result of Action
Similar compounds have shown significant antimicrobial activity, suggesting that this compound may also exhibit similar effects .
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO5/c21-15-6-2-4-8-17(15)24-12-20(23)25-11-14-10-19(27-22-14)18-9-13-5-1-3-7-16(13)26-18/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLIVPFJAFWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

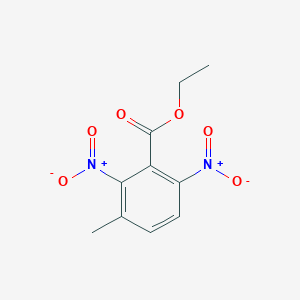
![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)

![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)
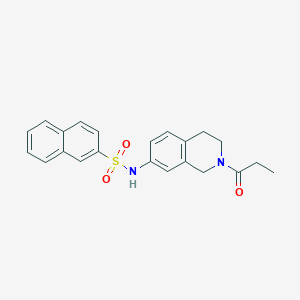
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2462383.png)
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)
![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)
